3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
CAS No. |
82450-40-6 |
|---|---|
Molecular Formula |
C21H13N3OS |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H13N3OS/c25-20-15-10-4-5-11-16(15)22-19(14-8-2-1-3-9-14)24(20)21-23-17-12-6-7-13-18(17)26-21/h1-13H |
InChI Key |
FLEZDNHKQDLBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 2-phenylquinazolin-4-one in the presence of a suitable catalyst and solvent . The reaction conditions often include heating and the use of polar solvents like dimethyl sulfoxide (DMSO) or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium, room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsinert atmosphere, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionspresence of a base, solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one exhibits significant anticancer properties. Compounds within this class have been shown to inhibit key enzymes and receptors involved in cell proliferation and survival, leading to potential therapeutic applications against various cancers. For example, studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of the PI3K/Akt signaling pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacteria and fungi. A study reported that derivatives of this compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to their unsubstituted counterparts . The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Other Biological Activities
In addition to anticancer and antimicrobial effects, this compound has been investigated for other pharmacological activities, including:
- Anticonvulsant Activity : Certain derivatives have shown promise as anticonvulsant agents, potentially offering new treatments for epilepsy .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antioxidant Activity : The antioxidant potential of this compound has also been explored, indicating its role in combating oxidative stress .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a specific derivative of this compound significantly inhibited tumor growth in xenograft models of breast cancer. The compound was administered at varying doses, with results indicating a dose-dependent reduction in tumor size compared to control groups .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial efficacy of several derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain modifications to the benzo[d]thiazole moiety enhanced antibacterial activity, suggesting potential for developing new antibiotics based on this scaffold .
Mechanism of Action
The mechanism of action of 3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as tyrosine kinases and caspases.
Pathways Involved: It modulates signaling pathways like the MAPK/ERK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparison with Similar Compounds
Table 1: Comparison of Selected Schiff Base Derivatives
| Compound | Substituent (R) | IR C=O (cm⁻¹) | Notable Activity | Reference |
|---|---|---|---|---|
| 3-(4-Fluorobenzylideneamino)-2-phenyl | 4-F | 1661 (Raman) | N/A | |
| 3-(4-Methoxybenzylideneamino)-2-phenyl | 4-OCH₃ | 1683 (IR) | N/A |
Thiazole and Thiazolidinone Derivatives
Thiazole-containing analogs, such as thiazolylketenyl quinazolinones (e.g., 8b, 8c), exhibit structural modifications at position 2, replacing the phenyl group with thiophene or indole-derived ketenyl chains. These compounds demonstrate potent anti-MRSA activity, with MIC values as low as 1 µg/mL .
Thiazolidin-4-one derivatives (e.g., 5) feature a fused thiazolidinone ring instead of benzothiazole. These compounds show antifungal activity against Candida albicans, highlighting the importance of heterocyclic substitution patterns .
Benzyl and Alkyl-Substituted Quinazolinones
Compounds like 3-benzyl-2-methylquinazolin-4(3H)-one (MW: 286.76 g/mol) and its hydrochloride salt (CAS: 3244-93-7) lack the benzothiazole group but share the quinazolinone core. These derivatives are primarily studied for their synthetic accessibility rather than biological activity .
Antimicrobial Activity
- Benzothiazole derivatives : Compound 10a (2-(Benzo[d]thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile) exhibits activity against Staphylococcus aureus (MIC: 8 µg/mL) .
- Thiazolylketenyl derivatives : 8b and 8c show anti-MRSA activity with MICs of 1–2 µg/mL, suggesting superior potency compared to benzothiazole-based analogs .
Biological Activity
3-(Benzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one is a heterocyclic compound characterized by a quinazolinone core and a benzo[d]thiazole moiety. This unique structural arrangement allows for significant interactions with various biological targets, making it an important subject of research in medicinal chemistry. The compound has been studied for its diverse biological activities, particularly its anticancer and antimicrobial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties . It has been shown to inhibit key enzymes and receptors involved in cell proliferation and survival, which are critical in the treatment of various cancers.
Mechanisms of Action:
- EGFR Inhibition: Compounds similar to this compound have demonstrated the ability to inhibit epidermal growth factor receptor (EGFR), a key player in cancer cell signaling pathways .
- Apoptosis Induction: Studies have shown that these compounds can induce apoptosis in cancer cells, as evidenced by annexin V-FITC assays .
- Cell Cycle Arrest: The compound has been reported to cause cell cycle arrest, which prevents cancer cells from proliferating .
Case Study:
In a study evaluating the cytotoxic effects of related compounds on various cancer cell lines (HepG2, HCT116, MCF-7), significant cytotoxicity was observed with IC50 values ranging from 1.54 µM to 4.52 µM, indicating potent anticancer activity compared to the standard drug doxorubicin .
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens. It has been tested against both bacterial and fungal strains, demonstrating effectiveness particularly against Gram-positive bacteria.
Activity Summary:
| Pathogen Type | Specific Strains Tested | Activity Observed |
|---|---|---|
| Bacteria | S. aureus, E. coli | Moderate to high activity |
| Fungi | A. niger, A. fumigatus | Moderate activity |
Research suggests that derivatives of this compound exhibit higher antibacterial activity compared to antifungal activity, making it a potential candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to its unique structural features:
- Quinazolinone Core: Essential for anticancer activity.
- Benzo[d]thiazole Moiety: Enhances interaction with biological targets and contributes to antimicrobial properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
